molecular formula C5H4KNO2S B3039587 3-Aminothiophene-2-carboxylic acid potassium salt CAS No. 1210469-45-6

3-Aminothiophene-2-carboxylic acid potassium salt

Cat. No.: B3039587
CAS No.: 1210469-45-6
M. Wt: 181.26
InChI Key: BRARFRQWXXCLBB-UHFFFAOYSA-M
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Description

3-Aminothiophene-2-carboxylic acid potassium salt is a thiophene derivative with a carboxylate group at position 2 and an amino group at position 3, stabilized by a potassium counterion. It is synthesized via hydrolysis of methyl-3-aminothiophene-2-carboxylate using KOH at 120°C, yielding a water-soluble intermediate critical for further derivatization . This compound serves as a precursor for synthesizing antiangiogenic agents, with its derivatives showing potent inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2) in zebrafish models. Key advantages include high aqueous stability, reversible inhibitory activity, and lower toxicity (LC50: 5–50 μM) compared to reference compounds like AAL993 .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

potassium;3-aminothiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2S.K/c6-3-1-2-9-4(3)5(7)8;/h1-2H,6H2,(H,7,8);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRARFRQWXXCLBB-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1N)C(=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4KNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminothiophene-2-carboxylic acid potassium salt typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Aminothiophene-2-carboxylic acid potassium salt is used as a building block in the synthesis of various organic compounds.

Biology: In biological research, this compound is used to study the interactions of thiophene derivatives with biological molecules. It is also used in the development of bioactive compounds with potential therapeutic applications.

Medicine: this compound is investigated for its potential use in drug development. It serves as a scaffold for designing inhibitors targeting specific enzymes and receptors involved in various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-Aminothiophene-2-carboxylic acid potassium salt involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of thiophene derivatives depend on substituents and the state of the carboxylic acid group (free acid, salt, or ester). Below is a comparative analysis:

Compound Name Substituents Molecular Weight (g/mol) Solubility Key Applications/Activity Synthesis Method
3-Aminothiophene-2-carboxylic acid potassium salt -NH₂ (C3), -COOK (C2) 181.26 (parent acid: 143.16) High aqueous solubility Antiangiogenic agents (IC50: 10–100% inhibition in zebrafish) KOH hydrolysis of methyl ester
3-Aminothiophene-2-carboxylic acid (CAS 55341-87-2) -NH₂ (C3), -COOH (C2) 143.16 Moderate in water Intermediate for heterocycles (e.g., thienoindoles) Saponification of esters with NaOH
3-Fluorothiophene-2-carboxylic acid (CAS 32431-84-8) -F (C3), -COOH (C2) 146.14 Low aqueous solubility Organic synthesis; electron-withdrawing effects enhance reactivity Halogenation of thiophene core
3-Methylthiophene-2-carboxylic acid (CAS 55341-87-2*) -CH₃ (C3), -COOH (C2) 142.16 Low aqueous solubility Material science; lipophilic intermediates Friedel-Crafts alkylation
3-(Aminosulfonyl)thiophene-2-carboxylic acid (CAS 59337-97-2) -SO₂NH₂ (C3), -COOH (C2) 207.23 Moderate solubility Sulfonamide-based drug discovery Sulfonation of thiophene derivatives

*Note: CAS 55341-87-2 is incorrectly listed here; correct CAS for 3-Methylthiophene-2-carboxylic acid may vary.

Stability and Reactivity

  • Aqueous Stability: The potassium salt remains stable in solution, critical for pharmaceutical formulations, whereas esters (e.g., methyl-3-aminothiophene-2-carboxylate) require anhydrous conditions to avoid decarboxylation .
  • Decarboxylation: Free acids and esters undergo decarboxylation under heat or acidic conditions, forming reactive intermediates like 3-aminothiophene, which participate in cyclization reactions (e.g., thienoazepinediones) .

Biological Activity

3-Aminothiophene-2-carboxylic acid potassium salt is a thiophene derivative characterized by an amino group at the third position and a carboxylic acid group at the second position of the thiophene ring. This compound is notable for its enhanced solubility and stability due to its potassium salt form, which makes it suitable for various biological and medicinal applications.

The biological activity of this compound primarily involves its interaction with specific molecular targets, particularly enzymes and receptors. The compound has been shown to modulate various biological pathways, including:

  • Signal Transduction Pathways : It interacts with kinases and other signaling molecules, influencing cell proliferation and survival.
  • Metabolic Pathways : The compound may affect metabolic processes by inhibiting or activating specific enzymes involved in these pathways.

Therapeutic Applications

Research indicates that this compound has potential applications in treating various diseases, particularly cancer. It has been identified as an inhibitor of the c-Kit proto-oncogene, which plays a significant role in several malignancies, including:

  • Breast cancer
  • Gastrointestinal tumors
  • Acute myeloid leukemia (AML)

Studies have demonstrated that compounds targeting the c-Kit receptor can effectively suppress tumor growth by disrupting the signaling pathways that promote cell proliferation and survival .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity. Research has shown that it can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Case Studies

  • Anticancer Activity : A study published in Cancer Research highlighted the efficacy of thiophene derivatives, including this compound, in inhibiting tumor growth in preclinical models. The compound showed significant cytotoxic effects on cancer cell lines expressing high levels of the c-Kit receptor .
  • Antimicrobial Properties : Another investigation assessed the antibacterial effects of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated that it effectively inhibited bacterial growth, suggesting its potential use as an antimicrobial agent .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

CompoundAnticancer ActivityAntimicrobial ActivityMechanism of Action
This compoundHighModeratec-Kit inhibition; enzyme modulation
2-Aminothiophene-3-carboxylic acid sodium saltModerateLowGeneral enzyme inhibition
3-Aminothiophene-2-carboxamideHighModeratec-Kit inhibition; receptor interaction

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Aminothiophene-2-carboxylic acid potassium salt
Reactant of Route 2
3-Aminothiophene-2-carboxylic acid potassium salt

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